molecular formula C24H26N2O3 B2909895 2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide CAS No. 946254-36-0

2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide

Cat. No.: B2909895
CAS No.: 946254-36-0
M. Wt: 390.483
InChI Key: NYNRZKPWKDXYNJ-UHFFFAOYSA-N
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Description

The compound 2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide features a pyridinone core substituted with a methyl group (position 2) and a 4-methylbenzyloxy moiety (position 5). The N-phenethylacetamide side chain introduces both lipophilic (phenethyl) and hydrogen-bonding (amide) functionalities.

Properties

IUPAC Name

2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-18-8-10-21(11-9-18)17-29-23-15-26(19(2)14-22(23)27)16-24(28)25-13-12-20-6-4-3-5-7-20/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNRZKPWKDXYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Pyridinone vs. Pyridine/Phthalimide Derivatives
  • Analogs: Derivatives like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine feature dual pyridine rings with chloro and aryl substituents. These lack the pyridinone’s keto group, reducing polarity but increasing halogen-mediated reactivity .
  • Compound (14): Replaces pyridinone with a phthalimide (1,3-dioxoisoindolin-2-yl) group, introducing two electron-withdrawing carbonyls. This increases molecular rigidity and may alter solubility .
Substituent Effects
  • 4-Methylbenzyloxy (Target) : Enhances lipophilicity compared to methoxy () or nitro groups (). The methyl group on the benzyl ring further boosts hydrophobicity.
  • Chloro/Nitro () : Electron-withdrawing groups reduce electron density in aromatic systems, affecting reactivity and spectroscopic profiles (e.g., downfield shifts in NMR) .

Physical and Spectroscopic Properties

Table 1: Comparative Data
Compound Molecular Weight (g/mol) Melting Point (°C) Key ¹H NMR Shifts (δ, ppm)
Target Compound ~425 (estimated) Not reported Aromatic H: ~6.8–7.5 (predicted)
Derivatives 466–545 268–287 Aromatic H: 6.8–8.0; NH₂: ~5.5
Compound (14) ~400 (estimated) Not reported Aromatic H: ~6.5–7.3; CH₃O: ~3.8
Key Observations :
  • Melting Points: analogs exhibit high melting points (268–287°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding from amino groups). The target compound’s melting point is unreported but may be lower due to the flexible phenethyl chain .
  • ¹H NMR : The target’s 4-methylbenzyloxy group would show distinct resonances for methyl (~2.3 ppm) and benzyloxy-linked aromatic protons (~6.8–7.2 ppm). ’s phthalimide substituent causes deshielding in adjacent protons .

Pharmacological Implications (Inferred)

  • Lipophilicity : The target’s 4-methylbenzyloxy and phenethyl groups may enhance membrane permeability compared to ’s polar nitro derivatives.
  • Bioavailability: Pyridinone’s keto group could improve solubility relative to ’s phthalimide, balancing lipophilicity and solubility.

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